

An In-depth Technical Guide to 5-Iodoindole: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Iodoindoline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Iodoindole. It is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

5-Iodoindole is a halogenated derivative of indole, a bicyclic aromatic heterocycle. The presence of the iodine atom at the 5-position of the indole ring significantly influences its chemical reactivity and biological activity, making it a versatile building block in organic synthesis.

Chemical Identifiers

Identifier	Value
IUPAC Name	5-iodo-1H-indole[1]
CAS Number	16066-91-4[1][2]
Molecular Formula	C ₈ H ₆ IN[1][2]
SMILES	C1=CC2=C(C=CN2)C=C1I[1]
InChI	1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H[2]
InChIKey	TVQLYTUWUQMGMP-UHFFFAOYSA-N[2]

Physicochemical Properties

Property	Value
Molecular Weight	243.04 g/mol [1][2]
Appearance	White to pale brown solid or crystalline powder.
Melting Point	101-104 °C (literature)[2]
Boiling Point	341.7 ± 15.0 °C (Predicted)
Density	1.960 ± 0.06 g/cm ³ (Predicted)
pKa	16.14 ± 0.30 (Predicted)
Solubility	Soluble in organic solvents such as ethyl acetate, benzene, ethanol, and chloroform; slightly soluble in water.[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 5-iodoindole. While a dedicated spectrum for the unsubstituted 5-iodoindole is not readily available in the cited literature, data from closely related C3-substituted derivatives, such as 1-(5-iodo-1H-indol-3-yl)ethan-1-one, provides valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a 5-iodoindole derivative is expected to show characteristic signals for the indole ring protons. The electron-withdrawing nature of the iodine atom will influence the chemical shifts of the aromatic protons. Based on data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one in DMSO-d₆, the following approximate shifts can be expected for the parent 5-iodoindole: a broad singlet for the N-H proton in the downfield region (around 11-12 ppm), and distinct signals for the protons on the pyrrole and benzene rings in the aromatic region (around 6.5-8.5 ppm).[4]

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the 5-iodoindole ring. The carbon atom directly attached to the iodine (C5) will be significantly influenced. Based on data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one, the C5 signal is expected around 86 ppm.[4] Other aromatic carbons will appear in the range of 114-136 ppm.[4]

Spectroscopic Data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one (as a reference)

¹H NMR (400 MHz, DMSO-d₆)

δ 12.08 (s, 1H), 8.52 (d, J = 1.6 Hz, 1H), 8.31 (s, 1H), 7.48 (dd, J = 8.5, 1.7 Hz, 1H), 7.33 (d, J = 8.5 Hz, 1H), 2.44 (s, 3H)[4]

¹³C NMR (101 MHz, DMSO-d₆)

δ 192.8, 135.8, 135.1, 130.8, 129.7, 127.8, 116.0, 114.6, 86.2, 27.2[4]

Infrared (IR) Spectroscopy

The IR spectrum of 5-iodoindole is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching and C-H bending vibrations.

Expected IR Absorption Bands for 5-Iodoindole

Vibration	Approximate Wavenumber (cm ⁻¹)
N-H Stretch	3400 (broad) [5]
Aromatic C-H Stretch	3100-3000 [6]
Aromatic C=C Stretch	1600-1450 [5] [6]
C-H Bending	1350-1000 and below 1000 [5]

Note: The IR data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one shows peaks at 3285 (N-H), 1681 (C=O), 1532, 1427 (aromatic C=C) cm⁻¹.[\[4\]](#)

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of indole in the gas phase shows a maximum absorption (λ_{max}) around 270 nm.[\[7\]](#) The introduction of an iodine atom at the 5-position is expected to cause a bathochromic (red) shift in the absorption maximum.

Synthesis and Purification

5-Iodoindole can be synthesized through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Synthesis from 5-Bromoindole

A common and efficient method for the synthesis of 5-Iodoindole is the halogen exchange reaction starting from 5-bromoindole.

Experimental Protocol: Synthesis of 5-Iodoindole from 5-Bromoindole

- Reaction Setup: To a Schlenk tube, add CuI (0.05 mmol), 5-bromoindole (1.0 mmol), and NaI (2.0 mmol).
- Inert Atmosphere: Evacuate the tube and backfill with argon three times.

- **Addition of Reagents:** Under argon, add N,N'-dimethyl-1,2-cyclohexanediamine (0.10 mmol) and dioxane (1.0 mL).
- **Reaction:** Seal the Schlenk tube and stir the reaction mixture in an oil bath at 110°C for 22-23 hours.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with a 30% ammonia solution (5 mL) and pour into water (20 mL).
- **Extraction:** Extract the aqueous mixture with dichloromethane (3 x 15 mL).
- **Drying and Concentration:** Combine the organic phases, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography to yield 5-iodoindole.

Purification by Silica Gel Column Chromatography

Purification of the crude 5-iodoindole is typically achieved by silica gel column chromatography.

Experimental Protocol: Purification of 5-Iodoindole

- **Column Preparation:** Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
- **Sample Loading:** Dissolve the crude 5-iodoindole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
- **Elution:** Elute the column with a solvent system of appropriate polarity. A mixture of ethyl acetate and petroleum ether (e.g., 1:3 to 1:2 v/v) has been shown to be effective for eluting 5-iodoindole derivatives.^[8]
- **Fraction Collection:** Collect the eluting fractions and monitor the separation using thin-layer chromatography (TLC).
- **Isolation:** Combine the fractions containing the pure 5-iodoindole and remove the solvent under reduced pressure to obtain the purified product.

Reactivity and Applications

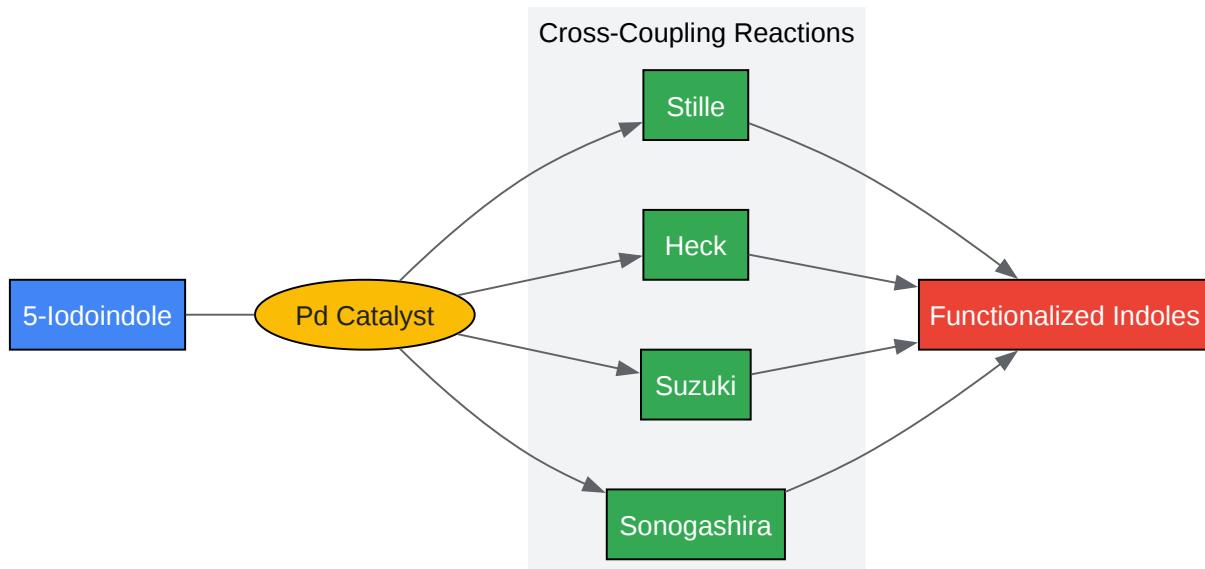
The iodine atom at the C5 position makes 5-iodoindole a versatile substrate for various cross-coupling reactions, enabling the introduction of a wide range of functional groups. This reactivity is extensively utilized in the synthesis of complex molecules with potential biological activity.

Cross-Coupling Reactions

5-Iodoindole is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including:

- Sonogashira Coupling: Reaction with terminal alkynes to form 5-alkynylindoles.[\[9\]](#)
- Suzuki Coupling: Reaction with boronic acids to form 5-arylindoles.
- Heck Coupling: Reaction with alkenes.[\[9\]](#)
- Stille Coupling: Reaction with organostannanes.

These reactions are fundamental in building molecular complexity and are widely used in the synthesis of pharmaceutical intermediates and natural product analogues.



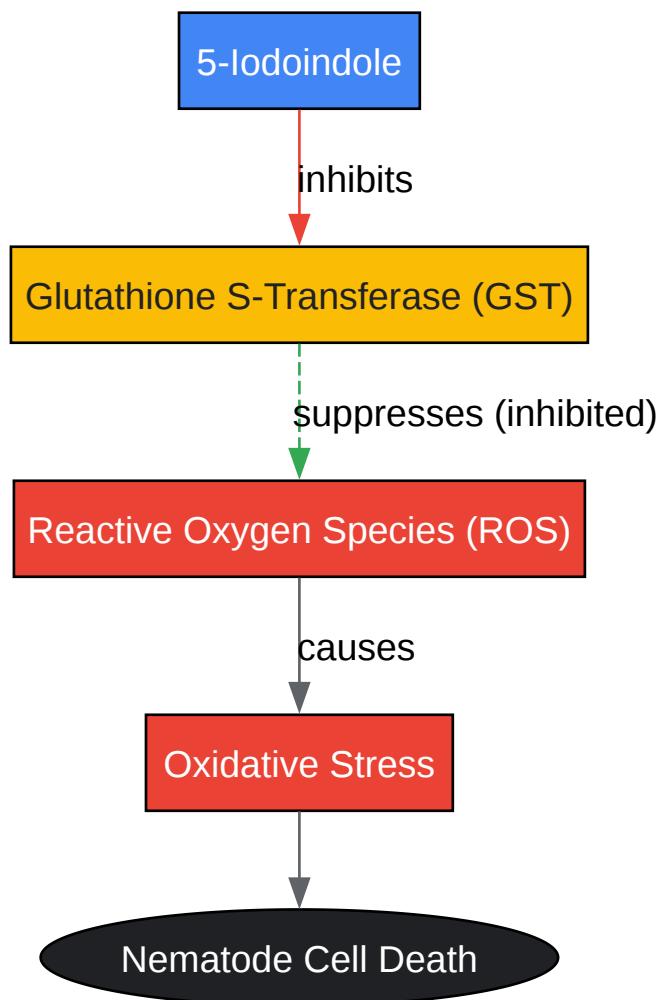
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Caption: Cross-coupling reactions of 5-Iodoindole.

Applications in Drug Discovery and Agrochemicals

5-Iodoindole and its derivatives have demonstrated a range of biological activities, making them attractive scaffolds for the development of new therapeutic agents and agrochemicals.

- Nematicidal Activity: 5-Iodoindole has been shown to be effective against root-knot nematodes.^{[4][10]} Its mechanism of action involves the generation of reactive oxygen species (ROS) through the antagonism of glutathione S-transferase (GST).^{[4][10]}



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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Iodoindole: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038618#5-iodoindole-chemical-structure-and-properties>]

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